molecular formula C8H15NO4 B555869 2-aminosuberic Acid CAS No. 19641-63-5

2-aminosuberic Acid

Cat. No. B555869
CAS RN: 19641-63-5
M. Wt: 189.21 g/mol
InChI Key: YOFPFYYTUIARDI-ZCFIWIBFSA-N
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Description

2-Aminosuberic acid is an important amino acid that has been used in the synthesis of peptides of biological relevance . It is a component of apicidin F, a class of cyclic tetrapeptides that display antimalarial and histone deacetylase inhibitory (HDACi) properties .


Synthesis Analysis

A new synthesis of 2-aminosuberic acid from aspartic acid has been reported . The methodology involves the alternate preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction to prepare the title compounds .


Molecular Structure Analysis

The molecular structure of 2-aminosuberic acid is C8H15NO4 . The average mass is 189.209 Da and the monoisotopic mass is 189.100113 Da .


Chemical Reactions Analysis

The synthesis of 2-aminosuberic acid involves a series of chemical reactions starting from aspartic acid . These reactions include the preparation of bishomoallylglycine derivative from the known aspartic acid derived aldehyde, followed by a series of steps including HWE-type olefination, saturation of the double bond, reduction of the ester moiety, and oxidation .

Scientific Research Applications

  • Specific Scientific Field: Biochemistry, specifically in the area of enzyme inhibition and peptide engineering .

  • Methods of Application or Experimental Procedures: The synthesis of 2-aminosuberic acid derivatives involves the preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction . This methodology was developed as an alternate synthesis of the important building block 2-aminoheptenoic acid and its application to the synthesis of orthogonally protected Asu derivatives .

  • Results or Outcomes: The utility of the protocol is demonstrated through the preparation of three suberic acid derivatives of relevance to the design and the synthesis of peptides of biological relevance . This new synthesis of 2-aminosuberic acid from aspartic acid has broadened the possibilities for peptide engineering and drug design .

Safety And Hazards

According to the safety data sheet, 2-aminosuberic acid may be harmful by inhalation, ingestion, or skin absorption . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

While specific future directions for 2-aminosuberic acid are not mentioned in the search results, there is a general trend in the field of drug conjugates for the development of carbohydrate-containing drugs . Given the role of 2-aminosuberic acid in the synthesis of peptides of biological relevance, it could potentially play a role in this area of research .

properties

IUPAC Name

(2R)-2-aminooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFPFYYTUIARDI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@H](C(=O)O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173312
Record name 2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminosuberic Acid

CAS RN

19641-63-5
Record name 2-Aminosuberic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminosuberic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
DH Rich, J Singh, JH Gardner - The Journal of Organic Chemistry, 1983 - ACS Publications
… Methods for preparing protected 2-aminosuberic acid … We report here the synthesis of Aoe from 2-aminosuberic acid … with a protected derivative of 2aminosuberic acid (Asu). The starting …
Number of citations: 20 pubs.acs.org
P Kahnberg, AJ Lucke, MP Glenn… - Journal of medicinal …, 2006 - ACS Publications
… Structure−activity relationships are now reported for 43 compounds derived from 2-aminosuberic acid that kill a range of cancer cells, 26 being potent cytotoxins against MM96L …
Number of citations: 78 pubs.acs.org
JF Callahan, KA Newlander, HG Bryan… - The Journal of …, 1988 - ACS Publications
Two complementary syntheses of the unnatural aminoacid, 6, 6-cycldpentamethylene-2-aminosuberic acid, Pas (2) are described. Thefirst, starting from methyl cyclohexanecarboxylate (…
Number of citations: 10 pubs.acs.org
SK Chattopadhyay, S Sil… - Beilstein Journal of …, 2017 - beilstein-journals.org
… A new synthesis of the important amino acid 2-aminosuberic acid from aspartic acid is reported. The methodology involves the alternate preparation of (S)-2-aminohept-6-enoate ester …
Number of citations: 9 www.beilstein-journals.org
P Castejón, A Moyano, MA Pericàs… - Synthetic …, 1994 - Taylor & Francis
… Very pleasingly, 5 could be directly converted to N-Boc-(S)-2-aminosuberic acid (6) by means of a multireaction one-pot procedure. Thus, simultaneous oxidative cleavage of the 1,2-diol …
Number of citations: 16 www.tandfonline.com
M Rivard, P Maloň, V Čeřovský - Amino Acids, 1998 - Springer
… DL-2-aminosuberic acid was synthesized in our laboratory by the acetamidomalonate procedure starting from caprolacton. Z-DL-Asu-OH was prepared by acylation of DLAsu with N-(…
Number of citations: 6 link.springer.com
H Bräuner-Osborne, FA Sløk, N Skjærbæk… - Journal of medicinal …, 1996 - ACS Publications
… The homologous series of acidic amino acids, ranging from aspartic acid (1) to 2-aminosuberic acid (5), and the corresponding series of 3-isoxazolol bioisosteres of these amino acids, …
Number of citations: 70 pubs.acs.org
KT Andrews, TN Tran, AJ Lucke… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… The second class of HDAC inhibitors was based on 2-aminosuberic acid, and we have … of two representative compounds from the 2-aminosuberic acid series (compounds 9 and 14) (…
Number of citations: 147 journals.asm.org
J Seidel, T Meisinger, J Sindlinger, P Pieloch… - …, 2019 - Wiley Online Library
… HDAC-trapping amino acids, such as AsuHd, the hydroxamic acid derivative of 2-aminosuberic acid, were developed for replacing acetyllysine residues in peptide probes derived from …
KT Andrews, AP Gupta, TN Tran, DP Fairlie… - PloS one, 2012 - journals.plos.org
… The synthesis, purification and characterization of the 2-aminosuberic acid derivative 2-ASA-9 have been previously described [14]. TSA and SAHA were purchased from Sigma-Aldrich …
Number of citations: 80 journals.plos.org

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